Obafluorin
Overview
Description
Obafluorin is a β-lactone antibiotic with the molecular formula C₁₇H₁₄N₂O₇. It is produced by the bacterium Pseudomonas fluorescens and acts as a broad-spectrum antibiotic against a range of clinically relevant pathogens . This compound inhibits threonyl-tRNA synthetase (ThrRS), making it effective against drug-resistant microorganisms .
Mechanism of Action
Target of Action
Obafluorin primarily targets the threonyl-tRNA synthetase (ThrRS) . ThrRS is an enzyme that plays a crucial role in protein synthesis, making it a valuable target for antibacterial compounds.
Mode of Action
This compound inhibits ThrRS, thereby disrupting protein synthesis . It achieves this through its unique structure, which includes a strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties . The catechol moiety is particularly important, as it is required for both antibacterial activity and inhibition of the ThrRS molecular target .
Biochemical Pathways
By inhibiting ThrRS, this compound disrupts the protein synthesis pathway, leading to a broad-spectrum antibiotic effect against a range of clinically relevant pathogens . This makes this compound a potent antibacterial agent.
Result of Action
The inhibition of ThrRS by this compound leads to a disruption in protein synthesis, resulting in antibacterial activity against a range of pathogens . This makes this compound a promising candidate for the development of new antibiotics.
Action Environment
Interestingly, this compound exhibits increased antibacterial activity in the presence of Fe 3+ . This suggests that environmental factors, such as the presence of certain metal ions, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Obafluorin interacts with various biomolecules, most notably threonyl-tRNA synthetase (ThrRS) . It inhibits ThrRS, an enzyme crucial for protein synthesis . The intact catechol moiety of this compound is required for both its antibacterial activity and inhibition of ThrRS .
Cellular Effects
This compound exerts significant effects on cellular processes. It inhibits ThrRS, thereby disrupting protein synthesis and affecting cell function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of ThrRS . It has been shown to coordinate with Zn2+ in the ThrRS active site, although it is a weak Zn2+ binder in vitro . Instead, it forms a strong, specific 1:1 interaction with Fe3+ .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the presence of Fe3+ increases its antibacterial activity and prevents the hydrolytic breakdown of the β-lactone ring . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Preparation Methods
Obafluorin is synthesized through biosynthetic methods involving Pseudomonas fluorescens. The biosynthesis involves the assembly of L-threo-β-hydroxy-α-amino acid, which is a key intermediate . The industrial production of this compound typically involves fermentation processes using Pseudomonas fluorescens strains, followed by extraction and purification steps to isolate the compound .
Chemical Reactions Analysis
Obafluorin undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety of this compound can undergo oxidation reactions.
Reduction: The nitro group in the 4-nitro-benzyl moiety can be reduced under specific conditions.
Substitution: The β-lactone ring can undergo nucleophilic substitution reactions, leading to ring-opening.
Common reagents used in these reactions include oxidizing agents for catechol oxidation, reducing agents for nitro group reduction, and nucleophiles for β-lactone ring-opening. Major products formed from these reactions include modified this compound analogues with altered antibacterial activity .
Scientific Research Applications
Obafluorin has several scientific research applications:
Comparison with Similar Compounds
Obafluorin is unique due to its strained β-lactone ring and catechol moiety. Similar compounds include other β-lactone antibiotics such as:
Clavulanic acid: A β-lactamase inhibitor used in combination with penicillins.
Penicillins: β-lactam antibiotics that inhibit bacterial cell wall synthesis.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Compared to these compounds, this compound’s unique structure and mechanism of action make it particularly effective against drug-resistant bacteria .
Properties
IUPAC Name |
2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNQKIVZOTQBB-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238870 | |
Record name | Obafluorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92121-68-1 | |
Record name | Obafluorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obafluorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of obafluorin and how does this interaction affect bacterial cells?
A1: this compound specifically targets threonyl-tRNA synthetase (ThrRS) [, , ]. This enzyme plays a crucial role in protein synthesis by attaching the amino acid threonine to its corresponding tRNA molecule. By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to bacterial cell death [, ].
Q2: How does Pseudomonas fluorescens, the producer of this compound, protect itself from the antibiotic's effects?
A2: Pseudomonas fluorescens harbors a gene called obaO that encodes a homologue of ThrRS [, ]. This homologue, ObaO, confers self-immunity to the bacteria. While ObaO is also partially inhibited by this compound, it exhibits a unique partial inhibition mechanism, allowing the bacteria to survive in the presence of the antibiotic [, ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C17H15N3O8, and its molecular weight is 389.32 g/mol [, ].
Q4: What structural features are essential for this compound's antibacterial activity?
A4: The intact catechol moiety within the this compound structure is crucial for both its antibacterial activity and its ability to inhibit ThrRS []. Modifications to the catechol group significantly reduce or abolish these activities [].
Q5: How does the catechol moiety contribute to this compound's stability?
A5: The catechol group in this compound binds specifically to Fe3+ ions in a 1:1 ratio []. This interaction enhances the compound's stability by preventing the hydrolytic breakdown of its β-lactone ring, a feature crucial for its biological activity [].
Q6: What are the key precursors involved in this compound biosynthesis?
A6: The biosynthesis of this compound requires L-p-aminophenylalanine, glycine (specifically in the form of glyoxylic acid), and dihydroxybenzoic acid [, , ]. These precursors contribute to different parts of the this compound molecule [, , ].
Q7: What enzyme is responsible for the unusual β-lactone ring formation in this compound?
A7: The nonribosomal peptide synthetase ObiF1 catalyzes the formation of the β-lactone ring during this compound biosynthesis []. This enzyme displays unique structural features within its thioesterase domain, enabling this unusual cyclization reaction [].
Q8: How do structural modifications of this compound affect its antibacterial activity?
A8: Studies exploring this compound analogues revealed that modifications to the β-lactone ring, the catechol moiety, and the 4-nitrobenzyl group all impact the compound's antibacterial activity and stability []. These findings provide valuable insights for designing potential this compound derivatives with improved efficacy [].
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